Ethyl 2,6-dichloroisonicotinate
Overview
Description
Ethyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 . It is used for proteomics research .
Synthesis Analysis
Two novel 2,6-dichloroisonicotinic acid (INA) derivatives, trifluorothis compound (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were chemically synthesized . The synthesis involved the acylation of INA .Molecular Structure Analysis
The molecule contains a total of 20 bonds. These include 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Chemical Reactions Analysis
The INA derivatives TFINA and DPCEJ were evaluated as potential elicitors for inducing the biosynthesis of plant secondary metabolites . A significant increase in the accumulation of taxuyunnanine C (Tc) was observed in the presence of TFINA or DPCEJ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.05 . It has a melting point of 67 °C and a predicted boiling point of 311.4±37.0 °C . The predicted density is 1.367±0.06 g/cm3 .Scientific Research Applications
Inducing the Biosynthesis of Plant Secondary Metabolites
Ethyl 2,6-dichloroisonicotinate has been used as an effective elicitor for inducing the biosynthesis of plant secondary metabolites . Specifically, two novel 2,6-dichloroisonicotinic acid (INA) derivatives, trifluorothis compound (TFINA) and 2- (2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were chemically synthesized and evaluated by bioassay as potential elicitors . They were found to significantly increase the accumulation of taxuyunnanine C (Tc), a bioactive compound, in the suspension culture of Taxus chinensis .
Proteomics Research
This compound is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the effects of drugs and other substances on protein expression .
Induction of Plant’s Natural Immune System
This compound has been used in the preparation and characterization of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system . These derivatives can help plants to enhance their resistance against various diseases .
Mechanism of Action
Ethyl 2,6-dichloroisonicotinate, also known as 2,6-Dichloro-isonicotinic acid ethyl ester, is a chemical compound with the molecular formula C8H7Cl2NO2 . This compound has been studied for its potential role in inducing the biosynthesis of plant secondary metabolites .
Target of Action
It’s known that this compound is used as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections .
Mode of Action
This compound is believed to induce the same classes of genes in tobacco that are expressed systemically after tobacco mosaic virus (TMV) infection . This suggests that the compound interacts with its targets by mimicking the plant-pathogen interaction, thereby stimulating the plant’s natural defenses .
Biochemical Pathways
It’s known that the compound induces the biosynthesis of plant secondary metabolites . These metabolites often play a role in plant defense against pathogens, suggesting that the compound may affect pathways related to these defense mechanisms.
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of gene expression related to plant defense mechanisms . This results in an increased resistance to infections, even before the first symptoms appear .
Safety and Hazards
properties
IUPAC Name |
ethyl 2,6-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBMYSZXFNZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166874 | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1604-14-4 | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1604-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinic acid, 2,6-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-isonicotinic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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